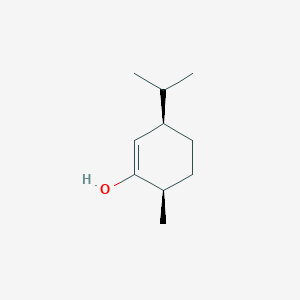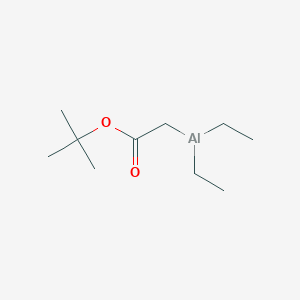![molecular formula C12H20 B14609941 2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane CAS No. 60819-20-7](/img/structure/B14609941.png)
2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Camphene can be synthesized through various methods. One common synthetic route involves the isomerization of alpha-pinene, a process that typically requires acidic conditions. The reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid, and it often takes place at elevated temperatures .
Industrial Production Methods
In industrial settings, camphene is produced on a large scale using similar isomerization techniques. The process involves the use of alpha-pinene derived from turpentine oil, which is then subjected to acid-catalyzed isomerization to yield camphene. This method is efficient and cost-effective, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Camphene undergoes various chemical reactions, including:
Reduction: Reduction of camphene can yield isobornyl derivatives, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate
Reducing Agents: Hydrogen gas, metal catalysts
Halogenating Agents: Chlorine, bromine
Major Products Formed
Oxidation: Camphor
Reduction: Isobornyl derivatives
Substitution: Halogenated camphene derivatives
Aplicaciones Científicas De Investigación
Camphene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of camphene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . Its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Camphene can be compared with other similar monoterpenes, such as:
Alpha-pinene: A precursor to camphene, also found in essential oils and used in similar applications.
Beta-pinene: Another monoterpene with a similar structure and applications.
Limonene: A monoterpene with a different structure but similar uses in fragrances and flavors.
Uniqueness
Camphene’s unique structure, particularly the presence of geminal methyl groups and a methylidene group, distinguishes it from other monoterpenes. This structural uniqueness contributes to its specific chemical reactivity and applications .
Propiedades
Número CAS |
60819-20-7 |
|---|---|
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
2,2,7,7-tetramethyl-3-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H20/c1-8-9-6-7-10(11(8,2)3)12(9,4)5/h9-10H,1,6-7H2,2-5H3 |
Clave InChI |
TZNXGARVNMCICB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1C(C2=C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)



![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14609878.png)
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)
![4-Phenyl-1-azatricyclo[6.2.2.02,7]dodecan-5-one;hydrochloride](/img/structure/B14609884.png)


![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)


